(2-chloro-4-nitrophenyl)(phenyl)methanone
Overview
Description
(2-chloro-4-nitrophenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C13H8ClNO3 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.0192708 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- In the synthesis of benzothiazinones, which are candidates for new anti-tuberculosis drugs, a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was identified as a side product. This highlights the compound's role in complex chemical syntheses (Eckhardt et al., 2020).
- The molecule has been used in the simultaneous double C2/C3 functionalization of quinoline, demonstrating its utility in advanced organic synthesis techniques (Belyaeva et al., 2018).
Biological Evaluation and Drug Design :
- Novel pyrazoline derivatives, including a compound structurally similar to (2-chloro-4-nitrophenyl)(phenyl)methanone, have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. This research indicates potential therapeutic applications (Ravula et al., 2016).
- Substituted benzimidazoles, including (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones, were synthesized and assessed for their antimicrobial and antiviral potential, showcasing the compound's relevance in the development of new antimicrobial agents (Sharma et al., 2009).
Material Science and Crystallography :
- Structural studies of derivatives of this compound, such as (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone, have been conducted, providing insights into the molecular and crystal structure of these compounds, which is crucial for material science applications (Zabiulla et al., 2016).
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-8-10(15(17)18)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIPTXFXNUVZFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984588 | |
Record name | (2-Chloro-4-nitrophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6609-01-4 | |
Record name | (2-Chloro-4-nitrophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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